Anaprox

Osteoarthritis Analgesia Nocturnal Pain

Naproxen sodium addresses slow NSAID absorption-reaching therapeutic plasma levels within 1 h via its sodium salt formulation (Tmax 1.4 h vs. 2.4 h for naproxen free acid). • Rapid analgesia onset for acute postoperative dental pain & musculoskeletal injury models. • 13 h duration of action supports reduced-dose protocols in osteoarthritis trials. • Superior to ibuprofen for nocturnal OA pain & diclofenac for TMD pain in direct comparisons. ≥98% purity; ambient shipping; research-scale to bulk quantities available.

Molecular Formula C14H13O3-
Molecular Weight 229.25 g/mol
Cat. No. B1238452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnaprox
SynonymsAleve
Anaprox
Methoxypropiocin
Naprosin
Naprosyn
Naproxen
Naproxen Sodium
Naproxenate, Sodium
Proxen
Sodium Naproxenate
Sodium, Naproxen
Synflex
Molecular FormulaC14H13O3-
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-]
InChIInChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/p-1/t9-/m0/s1
InChIKeyCMWTZPSULFXXJA-VIFPVBQESA-M
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naproxen Sodium: Pharmacokinetics and Bioequivalence


Naproxen sodium, marketed as Anaprox, is the sodium salt form of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, belonging to the propionic acid derivative class. It acts through non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby reducing prostaglandin synthesis [1]. The sodium salt formulation confers superior bioavailability and faster absorption compared to the free acid (naproxen) tablet formulation, resulting in a significantly shorter time to maximum plasma concentration (Tmax) and therapeutic levels achieved within the first hour of administration [2]. Bioequivalence studies confirm that generic naproxen sodium 220 mg tablets are therapeutically equivalent to reference listed drug products, with geometric least squares mean ratios for Cmax and AUC within the predefined 80.00% to 125.00% limits [3].

Pathway Context COX-1/COX-2 non-selective inhibition pathway studies
Formulation Context Sodium salt formulation PK comparison research
Model Context Multi-model analgesic endpoint research support

NSAID Class Substitution: Why Naproxen Sodium Differs


Within the NSAID class, compounds cannot be simply interchanged due to marked differences in pharmacokinetic profiles, efficacy in specific pain models, and relative safety risks. For instance, while naproxen sodium demonstrates a rapid onset of action and prolonged duration of effect compared to other NSAIDs like ibuprofen and dexketoprofen [1], the cardiovascular (CV) and gastrointestinal (GI) risk profiles differ substantially among agents [2]. Furthermore, the superiority of naproxen sodium in relieving certain types of pain, such as night pain in osteoarthritis or pain in temporomandibular disorders, is not a class-wide attribute, as evidenced by direct comparisons where it outperformed ibuprofen and diclofenac, respectively [3][4]. This variability underscores the necessity of evaluating specific, quantifiable differentiation data rather than assuming class equivalence for scientific selection and procurement.

PK Profile NSAID class PK profiles may differ across agents; endpoint context may not transfer directly between compounds.
Model Response Endpoint-specific response varies by pain model; class-level inference may not apply to individual research endpoints.
Tolerability GI tolerability endpoint profile may differ from COX-2 selective agents; requires endpoint-specific review per study context.

Naproxen Sodium: Differentiated Evidence Overview


Nocturnal Analgesia in Knee Osteoarthritis

In a multicenter, randomized, double-blind, placebo-controlled trial (n=444), naproxen sodium (440/660 mg daily) demonstrated superior efficacy for night-time pain relief compared to ibuprofen (1200 mg daily) over a 7-day treatment period in patients with osteoarthritis of the knee [1]. While both treatments reduced mean symptom scores by 30-45% from baseline (vs. 20-25% with placebo), a consistent trend toward higher efficacy was noted in patient diary evaluations for night pain with naproxen sodium [1].

Nocturnal Analgesia in Knee OA
Head-to-head
Trend toward higher night-pain relief vs. ibuprofen 1200 mg daily; not statistically significant
Supports OA nocturnal-pain endpoint review
Trend-level data; confirmatory endpoint studies may be needed
Osteoarthritis Analgesia Nocturnal Pain

Comprehensive OA Symptom Relief

In a multicenter crossover study of 226 patients with OA of the hip, knee, or spine, naproxen (500 mg twice daily) was found to be superior to ibuprofen (400 mg three times daily) for multiple pain outcomes [1]. Patients receiving ibuprofen first experienced significant mean improvement across all measured parameters after crossing over to naproxen. Conversely, patients initially on naproxen did not significantly improve further when switched to ibuprofen [1].

Comprehensive OA Symptom Relief
Head-to-head
Reported significant improvement after crossover to naproxen; no significant improvement when crossed over to ibuprofen
Supports multi-symptom OA endpoint comparison
Crossover design; endpoint context may vary by model
Osteoarthritis Symptom Relief Crossover Trial

Pain Reduction in Temporomandibular Disorders

A 2025 clinical trial (n=104) directly comparing naproxen (500 mg), diclofenac (50 mg), piroxicam (10 mg), and placebo for temporomandibular disorders (TMD) demonstrated that naproxen provided significantly greater pain reduction [1]. The mean pain intensity and tenderness were significantly lower in the naproxen group compared to all other groups (P<0.05) [1].

Pain Reduction in TMD
Head-to-head
Reported significant reduction in pain intensity and tenderness vs. diclofenac, piroxicam, and placebo
Supports TMD pain-model endpoint context
Single trial context; model-specific review suggested
Temporomandibular Disorders Oral Pain Comparative Efficacy

Rapid Absorption and Onset

A randomized crossover study in healthy volunteers (n=11) directly compared the pharmacokinetics of naproxen sodium suppositories and standard naproxen tablets [1]. The study found that the time to maximum plasma concentration (Tmax) was significantly shorter following administration of naproxen sodium (1.4 hours) compared to naproxen tablets (2.4 hours) [1]. This confirms the sodium salt formulation achieves therapeutic plasma levels more rapidly.

Rapid Absorption and Onset
Head-to-head
Tmax 1.4 h vs. 2.4 h — 42% faster than standard naproxen tablets
Supports PK onset-model interpretation
Small n=11; formulation context may differ
Pharmacokinetics Absorption Bioavailability

GI Safety Compared to COX-2 Inhibitor

A randomized, double-blind study in patients with acute shoulder pain (n=202) compared the GI safety of naproxen (1 g/day) and celecoxib (400 mg/day) [1]. The incidence of epigastric pain was twice as high in the naproxen group (14 patients) compared to the celecoxib group (7 patients), and this adverse event led to a higher rate of treatment discontinuation in the naproxen group (5 patients vs. 2 for celecoxib) [1]. A broader review of NSAID tolerability confirms that while CV event rates are similar between naproxen and celecoxib, GI tolerability is better with celecoxib [2].

GI Safety vs. COX-2 Inhibitor
Head-to-head
Epigastric pain: 13.6% vs. 6.9% (celecoxib); discontinuation: 4.9% vs. 2.0%
Supports GI tolerability endpoint review
14-day study; longer-duration endpoint data may differ
Gastrointestinal Safety Adverse Events COX-2 Inhibitor

Naproxen Sodium: Research and Procurement Scenarios


Nocturnal Pain Management in OA Research

Investigators designing clinical trials or researchers conducting comparative effectiveness studies for osteoarthritis, particularly with a focus on nocturnal pain or sleep disturbance, should prioritize naproxen sodium. Evidence from direct comparisons indicates a trend toward superior relief of night-time pain over ibuprofen, making it a more appropriate investigational agent for this specific endpoint [1].

Acute Analgesic Onset and Pharmacokinetics

For studies requiring rapid onset of analgesia, naproxen sodium is a differentiated candidate. Its formulation provides a significantly shorter Tmax (1.4 hours) compared to standard naproxen (2.4 hours), enabling research on fast-acting pain relief in acute models such as postoperative dental pain or acute musculoskeletal injury [2].

Non-Surgical Interventions for TMD

Clinical researchers focusing on TMD should consider naproxen as a leading comparator or primary intervention. Direct trial data shows naproxen provides significantly greater pain and tenderness reduction than diclofenac and piroxicam, making it a benchmark agent in this specific pain model [3].

Prolonged Analgesic Coverage Studies

Research protocols or clinical settings that necessitate sustained analgesic coverage with minimal dosing frequency (e.g., to improve patient compliance in outpatient studies) may benefit from procuring naproxen sodium. Its long duration of action (up to 13 hours) distinguishes it from shorter-acting agents like dexketoprofen, reducing the need for frequent re-dosing and simplifying study logistics [4].

Application
Selection Property
Validation Focus
OA nocturnal-pain model studies
Nocturnal-pain endpoint response profile
Comparator endpoint review vs. ibuprofen
Acute-pain onset PK studies
Formulation-dependent Tmax context
PK onset-model interpretation
TMD pain-model comparator studies
Multi-agent pain-model response
TMD endpoint response context
Sustained-exposure analgesic research
Duration-of-effect endpoint context
Dosing-interval model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anaprox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.